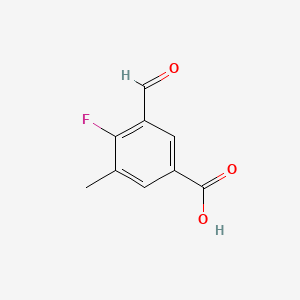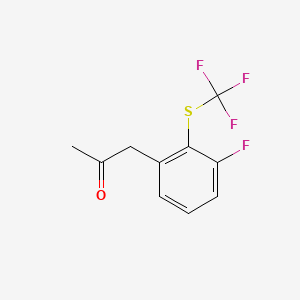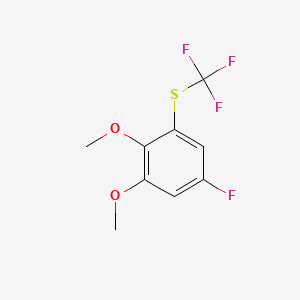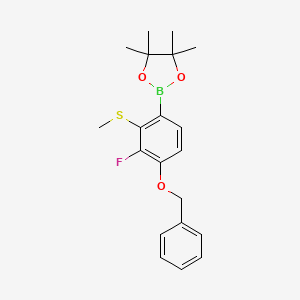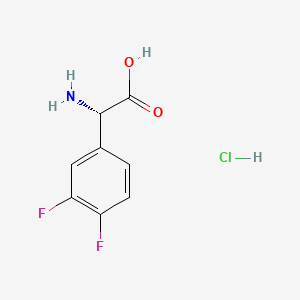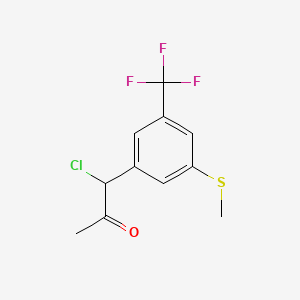
1-(4-Chlorophenyl)-2-(methylamino)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group at the second carbon position
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl typically involves several steps:
-
Synthetic Routes
Step 1: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with methylamine to form 4-chlorophenyl-2-methylaminoethanol.
Step 2: The intermediate product is then oxidized to form 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one.
Step 3: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
-
Industrial Production Methods
- Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Hydroxide ions, amines.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols, amines.
- Substitution: Hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl has a wide range of applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its reactivity and potential as a building block in organic synthesis.
-
Biology
- Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
- Used in studies related to neurotransmitter release and uptake.
-
Medicine
- Explored for its potential therapeutic applications, including its effects on the central nervous system.
- Studied for its potential use in the treatment of certain neurological disorders.
-
Industry
- Utilized in the production of pharmaceuticals and other fine chemicals.
- Studied for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The compound interacts with neurotransmitter transporters, including those for dopamine, norepinephrine, and serotonin.
- It can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
-
Pathways Involved
- The compound’s effects on neurotransmitter levels can influence various signaling pathways in the brain, affecting mood, cognition, and behavior.
- It may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one.
- 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one.
- 1-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-one.
-
Comparison
- Compared to 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, the ethan-1-one derivative has a different carbon backbone, which can influence its reactivity and pharmacological properties.
- The presence of different substituents, such as ethylamino or dimethylamino groups, can alter the compound’s interaction with molecular targets and its overall biological activity.
- The unique combination of the chlorophenyl group and the methylamino group in 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl contributes to its distinct chemical and pharmacological profile.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H |
Clé InChI |
XZSDJUIBLMFQBK-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)C1=CC=C(C=C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

